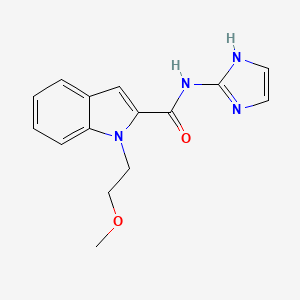![molecular formula C24H24N4O5 B12158317 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12158317.png)
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features a triazole ring and a chromenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: This can be achieved by reacting 4-methoxybenzylamine with a suitable nitrile under acidic conditions to form the triazole ring.
Synthesis of the Chromenone Moiety: The chromenone structure can be synthesized via a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Coupling Reaction: The final step involves coupling the triazole and chromenone intermediates using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents:
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: Potential use as a fungicide or pesticide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: The chromenone moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Similar structure but lacks the 7-methoxy group.
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-2-oxo-2H-chromen-6-yl)propanamide: Similar structure but lacks the 4-methyl group.
Uniqueness
The presence of both the 7-methoxy and 4-methyl groups in the chromenone moiety, along with the triazole ring, gives N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide unique chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H24N4O5 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C24H24N4O5/c1-14-10-23(30)33-20-13-19(32-3)16(12-18(14)20)6-9-22(29)26-24-25-21(27-28-24)11-15-4-7-17(31-2)8-5-15/h4-5,7-8,10,12-13H,6,9,11H2,1-3H3,(H2,25,26,27,28,29) |
InChI-Schlüssel |
ZZMGBELSBMCLJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12158236.png)
![3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B12158250.png)
![2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158258.png)


![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12158273.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one](/img/structure/B12158284.png)
![4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12158301.png)

![2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid](/img/structure/B12158319.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12158321.png)
![methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B12158328.png)

